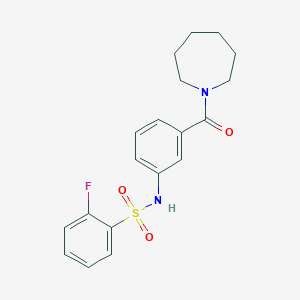
N-(3-(azepane-1-carbonyl)phenyl)-2-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(azepane-1-carbonyl)phenyl)-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O3S and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(azepane-1-carbonyl)phenyl)-2-fluorobenzenesulfonamide, often abbreviated as N-(3-ACPh)-2-FBS, is a complex organic compound characterized by its unique arrangement of functional groups, including a sulfonamide group, a fluorobenzene moiety, and an azepane-1-carbonyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Chemical Structure
The molecular structure of N-(3-ACPh)-2-FBS can be represented as follows:
- Molecular Formula : C16H18FNO2S
- Key Functional Groups :
- Sulfonamide group: -SO2NH
- Fluorobenzene: -C6H4F
- Azepane ring: a seven-membered nitrogen-containing ring.
The compound's structural complexity contributes to its varied biological activities.
Anticancer Potential
Recent studies suggest that N-(3-ACPh)-2-FBS may exhibit anticancer properties . Its structural similarity to known anticancer agents allows for hypothesized interactions with key biological targets involved in cancer progression. For instance, derivatives with piperidine moieties have shown enhanced cytotoxicity against various cancer cell lines, indicating a potential mechanism through which N-(3-ACPh)-2-FBS may operate .
The proposed mechanisms of action for N-(3-ACPh)-2-FBS include:
- Inhibition of Enzymatic Pathways : The sulfonamide group may interact with enzymes involved in tumor metabolism.
- Cell Cycle Arrest : Compounds similar to N-(3-ACPh)-2-FBS have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Interaction Studies
Understanding the interactions of N-(3-ACPh)-2-FBS with various proteins is crucial for elucidating its biological activity. Preliminary data suggest that the compound may bind to specific receptors involved in cellular signaling pathways related to cancer and inflammation .
Comparative Analysis with Similar Compounds
To better understand the potential of N-(3-ACPh)-2-FBS, it is useful to compare it with structurally related compounds. Below is a comparative table highlighting several compounds and their known biological activities:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-(4-methylphenyl)benzenesulfonamide | Sulfonamide | Anticancer activity |
| 3-Fluoroazepane derivatives | Azepane-based | Anticancer and anti-inflammatory |
| Piperidine derivatives | Piperidine-based | IKKb inhibition and apoptosis induction |
| EF24 (a piperidinone derivative) | Piperidinone | Anticancer across multiple cell lines |
Study 1: Cytotoxicity Evaluation
A study evaluating the cytotoxic effects of N-(3-ACPh)-2-FBS on FaDu hypopharyngeal tumor cells demonstrated that the compound exhibited significant cytotoxicity compared to standard treatments like bleomycin. The study utilized various concentrations of the compound and assessed cell viability through MTT assays.
Study 2: Mechanistic Insights
Another research effort focused on the mechanistic insights into how N-(3-ACPh)-2-FBS induces apoptosis in cancer cells. The study revealed that the compound activates caspase pathways, leading to programmed cell death, which is crucial for developing effective cancer therapies.
特性
IUPAC Name |
N-[3-(azepane-1-carbonyl)phenyl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-17-10-3-4-11-18(17)26(24,25)21-16-9-7-8-15(14-16)19(23)22-12-5-1-2-6-13-22/h3-4,7-11,14,21H,1-2,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUPJWLOOQQZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














